N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzylmorpholine moiety attached to a sulfonylphenyl group, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-benzylmorpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is unique due to its benzylmorpholine moiety, which enhances its biological activity compared to other sulfonamide derivatives. This structural feature allows for better binding interactions with the active sites of target enzymes, leading to improved efficacy in antimicrobial and anticancer applications .
Properties
IUPAC Name |
N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKUCGHZTHBEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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